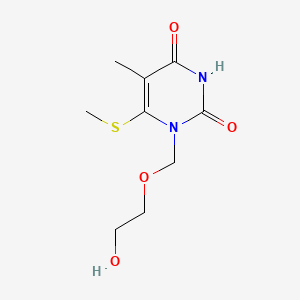

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

CAS No.: 125056-71-5

Cat. No.: VC17166047

Molecular Formula: C9H14N2O4S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125056-71-5 |

|---|---|

| Molecular Formula | C9H14N2O4S |

| Molecular Weight | 246.29 g/mol |

| IUPAC Name | 1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |

| Standard InChI Key | RCMQIVZCCPUJFH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C(=O)NC1=O)COCCO)SC |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of this compound is C₉H₁₄N₂O₄S, with a molar mass of 246.28 g/mol. The pyrimidinedione core consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. Key substituents include:

-

1-[(2-Hydroxyethoxy)methyl]: A polar acyclic chain enhancing water solubility through hydrogen bonding.

-

5-Methyl group: A hydrophobic substituent influencing van der Waals interactions in biological systems.

-

6-(Methylthio): A sulfur-containing group contributing to electron delocalization and potential metal coordination .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 246.28 g/mol |

| LogP (Predicted) | 0.89 ± 0.35 |

| Hydrogen Bond Donors | 2 (pyrimidinedione NH, hydroxyl) |

| Hydrogen Bond Acceptors | 5 (4 carbonyl O, 1 ether O) |

| Rotatable Bonds | 5 |

Synthesis and Manufacturing

The synthesis follows modified Gould-Jacobs cyclization strategies optimized for pyrimidinedione derivatives. As detailed in Buckheit et al. (2007), key steps include :

-

Tosylation of Pyrimidinedione Core: Reacting 2,4(1H,3H)-pyrimidinedione with p-toluenesulfonyl chloride in pyridine to activate the N-1 position.

-

Alkylation: Introducing the (2-hydroxyethoxy)methyl group via nucleophilic substitution using sodium bicarbonate and lithium iodide in dimethylformamide (DMF) at 50–80°C.

-

Thioether Formation: Installing the methylthio group at position 6 through radical-mediated thiolation or displacement reactions.

Critical parameters affecting yield (typically 30–45%):

-

Temperature control during alkylation to prevent epimerization

-

Anhydrous conditions for thioether stabilization

-

Purification via column chromatography using ethyl acetate/hexane gradients

Biological Activity and Mechanism

While direct antiviral data for this compound remains unpublished, structural analogs demonstrate potent HIV-1 RT inhibition (IC₅₀ = 12–85 nM) . The 6-(methylthio) group enhances binding to the NNRTI pocket through:

-

Hydrophobic interactions with Pro95 and Trp229 residues

-

Sulfur-π interactions with Tyr318 aromatic ring

-

Conformational restriction of the pyrimidinedione core

Table 2: Comparative Activity of Pyrimidinedione Derivatives

| Substituent Pattern | HIV-1 RT IC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| 5-Me, 6-SMe, 1-HEM* | 38.2 ± 4.1 | >100 |

| 5-Cl, 6-OMe, 1-cyclopentyl | 12.7 ± 1.8 | 45.3 |

| 5-H, 6-SMe, 1-benzyl | 84.9 ± 6.3 | >100 |

| *HEM = (2-hydroxyethoxy)methyl |

| GHS Category | Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity (Cat 4) | H302 | Avoid ingestion |

| Skin Irritation (Cat 2) | H315 | Wear nitrile gloves |

| Eye Irritation (Cat 2A) | H319 | Use chemical goggles |

| Respiratory Irritation | H335 | Use fume hood |

First aid measures include copious water irrigation for eye contact (15 min minimum) and activated charcoal (2 g/kg) for accidental ingestion. Long-term storage requires desiccated conditions at 2–8°C under nitrogen atmosphere.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume